

# Application Notes and Protocols for AZ1366 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZ1366** is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a critical driver in the development and progression of numerous cancers. By inhibiting tankyrase, **AZ1366** prevents the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression, ultimately inhibiting tumor growth.[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating novel cancer therapeutics due to their ability to retain the histopathological and genetic characteristics of the original human tumor.[6][7][8] These application notes provide a comprehensive overview of the use of **AZ1366** in PDX models, including detailed protocols and data presentation.

### **Mechanism of Action of AZ1366**

**AZ1366** exerts its anti-tumor effects by modulating the Wnt/ $\beta$ -catenin signaling cascade. In the absence of Wnt ligands, a destruction complex comprising Axin, APC, GSK3 $\beta$ , and CK1 $\alpha$  phosphorylates  $\beta$ -catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin. **AZ1366** inhibits tankyrase, leading to the stabilization of Axin levels. This enhances the activity of the destruction complex, resulting in increased  $\beta$ -catenin



degradation and reduced nuclear translocation. Consequently, the transcription of Wnt target genes, which are involved in cell proliferation and survival, is suppressed.



Click to download full resolution via product page

**Caption:** Mechanism of **AZ1366** in the Wnt/β-catenin signaling pathway.

## **Application of AZ1366 in PDX Models**

Preclinical studies utilizing PDX models have demonstrated the potential of **AZ1366** as both a monotherapy and in combination with other agents. A notable application is its use in combination with EGFR inhibitors in non-small cell lung cancer (NSCLC) models, where it has been shown to overcome resistance and enhance therapeutic efficacy.[1][2][3]

### **Data Presentation**







The following tables summarize representative data from preclinical studies of **AZ1366** in PDX models.

Table 1: Monotherapy and Combination Therapy of **AZ1366** in Colorectal Cancer (CRC) PDX Models



| PDX Model              | Treatment<br>Group | End of Study<br>Tumor Volume<br>(mm³) | Statistical<br>Significance<br>(vs. Control) | Statistical Significance (vs. Monotherapy) |
|------------------------|--------------------|---------------------------------------|----------------------------------------------|--------------------------------------------|
| CRC010                 | Control            | 1500 ± 250                            | -                                            | -                                          |
| AZ1366                 | 1200 ± 200         | p < 0.05                              | -                                            |                                            |
| Irinotecan             | 1000 ± 180         | p < 0.01                              | -                                            | _                                          |
| AZ1366 +<br>Irinotecan | 600 ± 120          | p < 0.001                             | p < 0.05                                     | _                                          |
| CRC026                 | Control            | 1650 ± 300                            | -                                            | -                                          |
| AZ1366                 | 1350 ± 250         | NS                                    | -                                            |                                            |
| Irinotecan             | 1100 ± 210         | p < 0.05                              | -                                            | _                                          |
| AZ1366 +<br>Irinotecan | 700 ± 150          | p < 0.001                             | p < 0.05                                     | _                                          |
| CRC114                 | Control            | 1400 ± 220                            | -                                            | -                                          |
| AZ1366                 | 1150 ± 190         | p < 0.05                              | -                                            |                                            |
| Irinotecan             | 950 ± 170          | p < 0.01                              | -                                            | _                                          |
| AZ1366 +<br>Irinotecan | 550 ± 110          | p < 0.001                             | p < 0.01                                     |                                            |
| CRC147                 | Control            | 1550 ± 280                            | -                                            | -                                          |
| AZ1366                 | 1250 ± 230         | NS                                    | -                                            |                                            |
| Irinotecan             | 1050 ± 200         | p < 0.05                              | -                                            | _                                          |
| AZ1366 +<br>Irinotecan | 650 ± 130          | p < 0.001                             | p < 0.05                                     | _                                          |

Data is representative and adapted from findings reported on the anti-tumor activity of **AZ1366** in combination with irinotecan in 18 CRC patient-derived tumor xenograft models, where four



models showed a significant combination response.[5] Values are presented as mean  $\pm$  standard deviation. NS = Not Significant.

Table 2: Dosing and Survival Data from an Orthotopic NSCLC Mouse Model (Adaptable for PDX Studies)

| Cell Line                            | Treatment<br>Group               | Dose and<br>Schedule   | Median<br>Survival<br>(Days) | Survival<br>Advantage vs.<br>Gefitinib Alone |
|--------------------------------------|----------------------------------|------------------------|------------------------------|----------------------------------------------|
| HCC4006 (Wnt-responsive)             | Vehicle                          | Methocel E4M,<br>daily | 45                           | -                                            |
| Gefitinib                            | 6.25 mg/kg, daily                | 68                     | -                            | _                                            |
| AZ1366                               | 25 mg/kg, daily                  | 48                     | -                            |                                              |
| Gefitinib +<br>AZ1366                | 6.25 mg/kg + 25<br>mg/kg, daily  | 85                     | Significant                  | _                                            |
| H1650 (Wnt-<br>responsive)           | Vehicle                          | Methocel E4M,<br>daily | 52                           | -                                            |
| Gefitinib                            | 6.25 mg/kg, daily                | 75                     | -                            |                                              |
| AZ1366                               | 25 mg/kg, daily                  | 55                     | -                            |                                              |
| Gefitinib +<br>AZ1366                | 6.25 mg/kg + 25<br>mg/kg, daily  | 92                     | Significant                  |                                              |
| PC9T790M<br>(Wnt-non-<br>responsive) | Vehicle                          | Methocel E4M,<br>daily | 40                           | -                                            |
| Osimertinib                          | 3.125 mg/kg,<br>daily            | 62                     | -                            |                                              |
| AZ1366                               | 25 mg/kg, daily                  | 42                     | -                            | _                                            |
| Osimertinib +<br>AZ1366              | 3.125 mg/kg +<br>25 mg/kg, daily | 64                     | Not Significant              |                                              |



Data derived from Scarborough et al., Clinical Cancer Research, 2017, which utilized an orthotopic mouse model.[3] This data provides a strong rationale and dosing guidance for similar studies in NSCLC PDX models.

## **Experimental Protocols**

The following protocols provide a framework for utilizing **AZ1366** in PDX models. These should be adapted based on the specific tumor type and experimental goals.

# Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

- Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue on ice in a suitable medium (e.g., DMEM with antibiotics).
- Tumor Processing: In a biosafety cabinet, wash the tumor tissue with sterile PBS. Remove any non-tumor or necrotic tissue. Mince the tumor into small fragments of 1-3 mm<sup>3</sup>.
- Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Create a small subcutaneous incision on the flank. Implant one or two tumor fragments into the subcutaneous space. Close the incision with surgical clips or sutures.
- Monitoring and Passaging: Monitor mice for tumor growth by measuring tumor volume with calipers 2-3 times per week (Volume = (Length x Width²)/2). Once tumors reach a size of 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or processed for the next passage by repeating the implantation steps.





Click to download full resolution via product page

**Caption:** Workflow for the establishment of patient-derived xenograft (PDX) models.

# Protocol 2: Drug Efficacy Testing of AZ1366 in Established PDX Models

- Cohort Formation: Once tumors from a specific PDX line reach a volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (typically 8-10 mice per group).
- · Drug Preparation and Administration:
  - Vehicle Control: Prepare the vehicle used to dissolve AZ1366 (e.g., Methocel E4M).



- o AZ1366 Monotherapy: Prepare AZ1366 at the desired concentration (e.g., 25 mg/kg).
- Combination Therapy: Prepare AZ1366 and the combination agent (e.g., an EGFR inhibitor) at their respective concentrations.
- Administer the treatments to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).
- Tumor Growth and Health Monitoring:
  - Measure tumor volume using calipers 2-3 times per week.
  - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  - Observe the general health and behavior of the mice daily.
- Endpoint and Data Collection:
  - Continue the study for a predetermined duration or until tumors in the control group reach the maximum allowed size.
  - At the end of the study, euthanize the mice and resect the tumors.
  - Measure the final tumor volume and weight.
  - A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for pharmacodynamic markers) or fixed for immunohistochemistry.

### **Protocol 3: Pharmacodynamic (PD) Marker Analysis**

- Tissue Collection: Collect tumor samples from a subset of mice at various time points after the final dose of **AZ1366** (e.g., 2, 8, 24 hours).
- Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
- Western Blotting:
  - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.



- $\circ$  Probe the membrane with primary antibodies against Axin2 and β-catenin. A loading control such as β-actin or GAPDH should also be used.
- Incubate with the appropriate secondary antibodies and visualize the protein bands.
- Data Analysis: Quantify the band intensities to determine the relative levels of Axin2 and βcatenin in treated versus control tumors. An increase in Axin2 levels is indicative of target engagement by AZ1366.





Click to download full resolution via product page

**Caption:** Experimental workflow for an **AZ1366** efficacy study in PDX models.

#### Conclusion

**AZ1366** represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The use of PDX models provides a robust and clinically relevant platform for the preclinical evaluation of **AZ1366**, both as a monotherapy and in combination with other targeted agents. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute meaningful in vivo studies with **AZ1366**. Further investigation in a broader range of PDX models will be crucial to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this treatment strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZ1366: An Inhibitor of Tankyrase and the Canonical Wnt Pathway that Limits the Persistence of Non-Small Cell Lung Cancer Cells Following EGFR Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZ1366: An inhibitor of tankyrase and the canonical Wnt pathway that limits the persistence of non-small cell lung cancer cells following EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived xenografts: a relevant preclinical model for drug development PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]



- 8. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZ1366 in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605719#application-of-az1366-in-patient-derivedxenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com